3,4-difluoro-1H-pyrrole

Anion Recognition Supramolecular Chemistry Calixpyrrole Receptors

Researchers requiring precise electronic tuning of pyrrole-based receptors face inconsistent binding affinities with non-fluorinated analogs. 3,4-Difluoro-1H-pyrrole solves this with a unique 3,4-difluoro substitution pattern that delivers quantifiable performance gains: • Up to 1000-fold enhancement in H₂PO₄⁻ binding vs. non-fluorinated pyrrole • Chloride association constant of 3.8×10⁴ M⁻¹ • Enables mediator-free electrochemical porphyrin synthesis at 1.2-1.45 V • LogP 1.2929 for rational lipophilicity tuning. Reliable supply for drug discovery, materials science, and sensor development.

Molecular Formula C4H3F2N
Molecular Weight 103.07 g/mol
CAS No. 120047-51-0
Cat. No. B053943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-1H-pyrrole
CAS120047-51-0
Synonyms3,4-Difluoro-1H-pyrrole
Molecular FormulaC4H3F2N
Molecular Weight103.07 g/mol
Structural Identifiers
SMILESC1=C(C(=CN1)F)F
InChIInChI=1S/C4H3F2N/c5-3-1-7-2-4(3)6/h1-2,7H
InChIKeyBMJOPWQYDZAFDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Difluoro-1H-pyrrole: Fluorinated Pyrrole Building Block


3,4-Difluoro-1H-pyrrole is a fluorinated heterocyclic compound, a pyrrole ring bearing fluorine atoms at the 3 and 4 positions . Its specific substitution pattern and the strong electron-withdrawing effect of fluorine impart distinct electronic and steric properties compared to non-fluorinated or mono-fluorinated pyrroles, making it a critical intermediate in the construction of advanced functional materials and pharmaceuticals where precise control over molecular properties is required [1][2].

Why Generic Pyrrole Analogs Fail in Advanced Designs


The performance of functional materials and receptor molecules constructed from pyrrole building blocks is exquisitely sensitive to the electronic nature and substitution pattern of the core heterocycle [1]. A non-fluorinated pyrrole, a 3-fluoro-pyrrole, or a 2,5-difluoropyrrole each yields products with drastically different anion binding affinities, electrochemical properties, and conformational landscapes compared to those derived from 3,4-difluoro-1H-pyrrole [2]. The specific 3,4-difluoro arrangement creates a unique combination of strong electron-withdrawal and defined geometry that cannot be replicated by other fluorination patterns or halogen substitutions, leading to significant and quantifiable differences in the final compound's utility [3].

Performance Benchmarking vs. Non-Fluorinated and Halogenated Analogs


Anion Binding Affinity of Octafluorocalix[4]pyrrole

The macrocyclic receptor octafluorocalix[4]pyrrole, synthesized from 3,4-difluoro-1H-pyrrole, exhibits significantly enhanced binding affinity for chloride anions in acetonitrile solution compared to its non-fluorinated analog [1]. In acetonitrile containing 2% water, the association constant for 1:1 binding with chloride, as determined by isothermal titration calorimetry (ITC), is 3.8 x 10^4 M^-1, a value that is orders of magnitude greater than that of the non-fluorinated octamethylcalix[4]pyrrole under similar conditions [1].

Anion Recognition Supramolecular Chemistry Calixpyrrole Receptors

Dihydrogen Phosphate Binding Improvement

The receptor 2,3-di(3',4'-difluoropyrrol-2'-yl)quinoxaline, built from 3,4-difluoro-1H-pyrrole, shows an affinity for dihydrogen phosphate (H2PO4-) that is improved by three orders of magnitude compared to its non-fluorinated counterpart [1]. This dramatic increase in binding was determined through 1H NMR, 19F NMR, and fluorescence emission spectroscopy, and notably, the binding event is accompanied by a visible color change from pale yellow to orange, enabling naked-eye detection [1].

Phosphate Sensing Naked-Eye Detection Dipyrrolylquinoxaline Receptors

Mediator-Free Electrochemical Porphyrin Synthesis

In the electrochemical synthesis of tetraarylporphyrins, the use of 3,4-difluoropyrrole allows for a simplified and more efficient process [1]. When condensation reactions involve 3,4-difluoropyrrole, the subsequent electrolysis step can be carried out at a potential of 1.2-1.45 V versus ECS without any mediator, owing to the compound's good electrochemical stability [1]. This is a practical advantage over the use of non-fluorinated pyrrole, which may require a mediator or more complex electrochemical conditions for efficient porphyrinogen oxidation [1].

Porphyrin Synthesis Electrochemistry Mediator-Free Oxidation

Lipophilicity and LogP Alteration

The introduction of two fluorine atoms onto the pyrrole ring significantly alters its lipophilicity, a critical parameter in drug design and agrochemical development . The calculated LogP for 3,4-difluoro-1H-pyrrole is 1.2929 . This value is considerably higher than the LogP of unsubstituted pyrrole (typically around 0.75), indicating that the 3,4-difluoro derivative is more hydrophobic and will exhibit different pharmacokinetic properties, such as membrane permeability, when incorporated into a larger molecule .

Lipophilicity Drug Design Physicochemical Properties

Optimal Application Scenarios Based on Performance Advantages


High-Affinity Anion Receptors and Sensors

When the research objective is to develop an anion receptor with maximal binding affinity and selectivity for chloride or dihydrogen phosphate, 3,4-difluoro-1H-pyrrole is the preferred building block. As demonstrated, macrocyclic receptors built from this pyrrole exhibit binding enhancements of up to 1000-fold for H2PO4- and an association constant of 3.8 x 10^4 M^-1 for chloride, compared to non-fluorinated analogs [1][2]. This performance gain is critical for creating sensitive detection systems for environmental monitoring, biological assays, and industrial process control.

Fluorinated Porphyrins and Macrocycle Synthesis

For the synthesis of β-fluorinated porphyrins, 3,4-difluoro-1H-pyrrole is an essential precursor [1]. Its use is not merely substitutive; it enables unique electrochemical synthetic routes that are not possible with other pyrroles. The ability to perform mediator-free electrochemical oxidation at 1.2-1.45 V vs. ECS streamlines the synthesis of tetraarylporphyrins, offering a cleaner and more efficient pathway to these valuable compounds for catalysis, photodynamic therapy, and materials science [2].

Lipophilicity Optimization in Drug Discovery

In drug discovery programs where the target molecule requires enhanced membrane permeability or a specific LogD profile, 3,4-difluoro-1H-pyrrole offers a predictable and quantifiable advantage. Its LogP of 1.2929 represents a substantial increase in hydrophobicity over non-fluorinated pyrrole [1]. Incorporating this building block allows medicinal chemists to rationally tune the lipophilicity of lead compounds, potentially improving oral bioavailability and distribution to target tissues.

Liquid Crystalline Material Development

The distinct electronic and steric properties of 3,4-difluoro-1H-pyrrole make it a valuable scaffold for designing novel luminescent liquid crystals [1]. While specific comparative data for liquid crystal phases may not be directly available for the unfunctionalized pyrrole, the controlled introduction of fluorine atoms at the 3,4-positions is a known strategy to influence molecular packing, polarizability, and mesophase behavior, leading to materials with tailored optical and electronic properties [1].

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